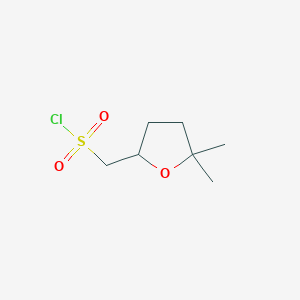

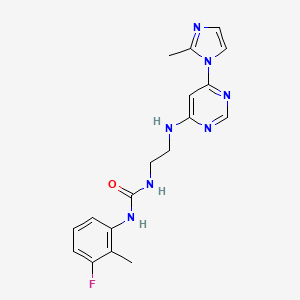

![molecular formula C20H20N2O3S2 B2813604 (E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 642943-18-8](/img/structure/B2813604.png)

(E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene-based materials, such as the one you mentioned, are of significant interest due to their potential use as organic semiconductors in material chemistry . Despite simple and similar molecular structures, the properties of thiophene-based organic semiconductors can be quite diverse .

Synthesis Analysis

While specific synthesis information for the compound you mentioned is not available, thiophene-based compounds can be synthesized via various methods. For instance, homopolymerization and statistical copolymerization of 2-ethylhexyl thiophene-3-carboxylate and 2-ethylhexyl selenophene-3-carboxylate monomers is possible via Suzuki–Miyaura cross-coupling .Molecular Structure Analysis

Thiophene-based π-conjugated organic small molecules and polymers have a planar five-membered ring, making them aromatic as indicated by their extensive substitution reactions . The physical properties such as optical behavior, charge carrier mobilities, highest occupied molecular orbital (HOMO)/lowest unoccupied molecular orbital (LUMO) energy levels, and structural arrangements of these organic semiconductors can be tuned by various chemical functionalizations .Chemical Reactions Analysis

Thiophene-based compounds can undergo various chemical reactions. For example, they can be deprotonated with n-BuLi, followed by iodination with diiodoethane and deprotection with dilute hydrochloric acid .Physical And Chemical Properties Analysis

Thiophene-based materials are beneficial due to their semiconducting natures, nonlinear optical responses, and effective electron transport properties . They can show a unique palette of colors and amphoteric redox properties with widely tunable energy band gaps .科学的研究の応用

Synthesis and Antimicrobial Applications

The compound ethyl 2-(3-dodecanoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, closely related to the queried molecule, serves as a primary building block for synthesizing various heterocyclic systems like thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole, all attached to a lauryl group. These compounds have been evaluated for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).

Luminescent Materials Development

A variety of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids were synthesized, forming non-covalent complexes with an imidazoline base. These complexes display strong blue or blue-green photoluminescence in solution, suggesting applications in the development of luminescent materials, albeit with quenched fluorescence in solid state (Osterod et al., 2001).

Advanced Materials Synthesis

Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was utilized to generate a variety of 3-methylbenzo[b]thiophen derivatives, which were further processed into tertiary amines, 2-hydroxyethylamines, and thiouronium bromides. These compounds, due to their structural diversity and functionality, could have applications in the synthesis of advanced materials with tailored properties (Chapman et al., 1971).

Dye Synthesis

The synthesis of azo dyes from 2-aminothiophene derivatives indicates potential applications in dye and pigment development. These dyes, characterized by good coloration and fastness properties on polyester, showcase the utility of such compounds in the textile industry (Sabnis & Rangnekar, 1989).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-25-19(24)17-14-9-5-6-10-15(14)27-18(17)22-20(26)21-16(23)12-11-13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,21,22,23,26)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCSMBHJUPQAPJ-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

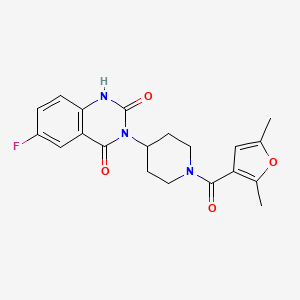

![N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813522.png)

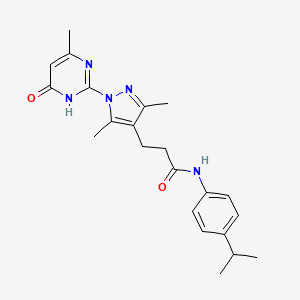

![1-Phenyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2813524.png)

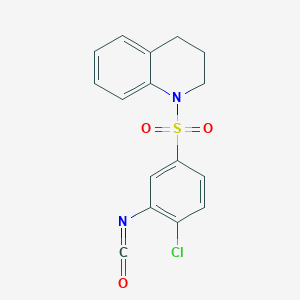

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2813526.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2813527.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2813529.png)

![4-tert-butyl-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2813536.png)

![1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one](/img/structure/B2813540.png)

![N-[2-(Oxan-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2813544.png)